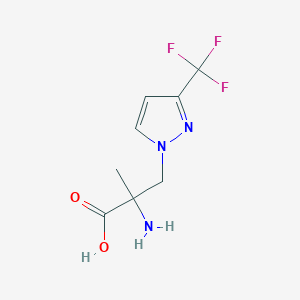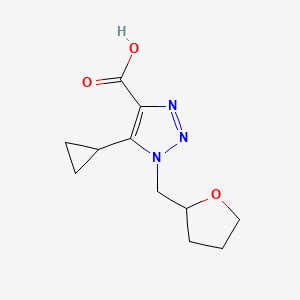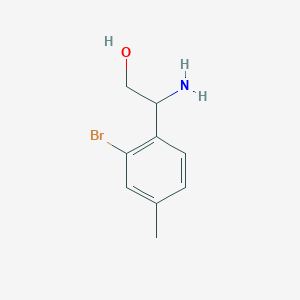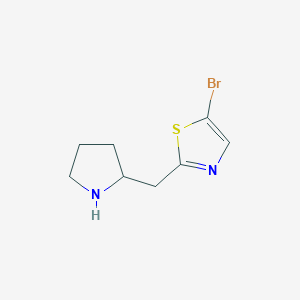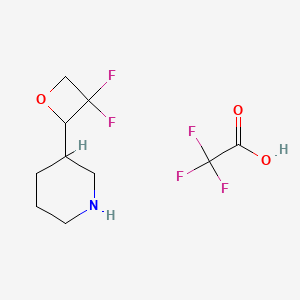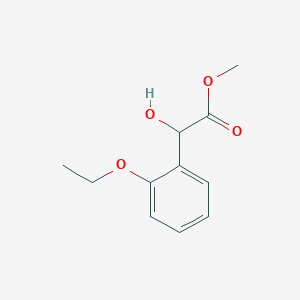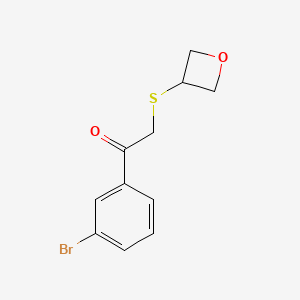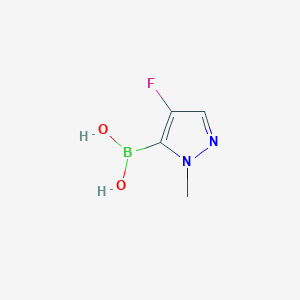
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid is a boronic acid derivative with the molecular formula C4H6BFN2O2 and a molecular weight of 143.91 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid typically involves the reaction of 4-fluoro-1-methyl-1H-pyrazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-1-methyl-1H-pyrazol-5-ylboronic acid, while substitution reactions can produce various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1-methyl-1H-pyrazol-5-ylmethanol: This compound is similar in structure but has a hydroxyl group instead of a boronic acid group.
5-Fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide radical: This compound has a similar pyrazole core but with different substituents.
Uniqueness
4-Fluoro-1-methyl-1H-pyrazol-5-ylboronic acid is unique due to its boronic acid group, which provides distinct reactivity and applications compared to its analogs. This makes it particularly valuable in Suzuki-Miyaura coupling reactions and in the development of boron-containing pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C4H6BFN2O2 |
|---|---|
Poids moléculaire |
143.91 g/mol |
Nom IUPAC |
(4-fluoro-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H6BFN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2,9-10H,1H3 |
Clé InChI |
ATOITQRHQYCIHC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=NN1C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



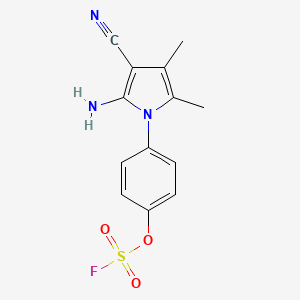

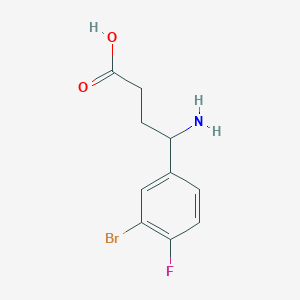
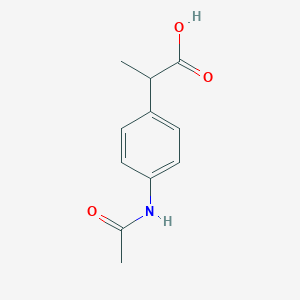
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
